Agrocinopin B

Description

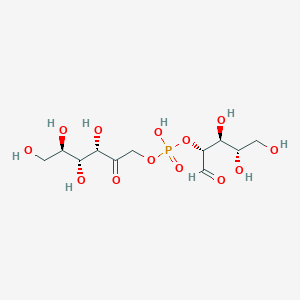

Agrocinopin B (RN: 77193-03-4), also known as Agrocinopine B, is a phosphorylated sugar derivative with the molecular formula C₁₁H₂₁O₁₃P and a molecular weight of 392.25 g/mol . Its IUPAC name is (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl-(2R,3S,4S)-3,4,5-trihydroxy-1-oxo-2-pentanyl hydrogen phosphate, featuring six stereocenters and a phosphate ester linkage between two polyhydroxy chains . This compound is structurally related to agrocinopines, a class of molecules produced by Agrobacterium tumefaciens during crown gall tumor formation in plants. This compound plays a role in bacterial virulence by facilitating nutrient uptake and intercellular signaling .

Properties

IUPAC Name |

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O13P/c12-1-5(15)9(18)8(3-14)24-25(21,22)23-4-7(17)11(20)10(19)6(16)2-13/h3,5-6,8-13,15-16,18-20H,1-2,4H2,(H,21,22)/t5-,6+,8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVVCIMDCGZJH-SPXMWDITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)OP(=O)(O)OCC(=O)C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C=O)OP(=O)(O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227942 | |

| Record name | Agrocinopin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77193-03-4 | |

| Record name | Agrocinopin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077193034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrocinopin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Agrocinopin B can be synthesized through the hydrolysis of agrocinopin A. This process involves either acidic or basic hydrolysis or enzymatic cleavage of the glucose residue with β-glucosidase . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Agrocinopin B undergoes various chemical reactions, including:

Hydrolysis: Conversion of agrocinopin A to this compound.

Phosphorylation/Dephosphorylation: Involves the addition or removal of phosphate groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, β-glucosidase enzyme.

Phosphorylation/Dephosphorylation: Phosphoric acid, alkaline phosphatase.

Major Products:

Scientific Research Applications

Agrocinopin B has several scientific research applications, including:

Chemistry: Used as a model compound to study sugar-phosphodiester linkages and their stability.

Biology: Investigated for its role in plant and bacterial metabolism.

Industry: Could be used in the development of biopesticides and other agricultural products.

Mechanism of Action

Agrocinopin B exerts its effects through its role as a metabolite in plants and bacteria. It is utilized by certain strains of Agrobacterium species in crown gall disease. The compound is involved in the metabolic pathways that facilitate the growth and development of these bacteria within the plant host .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agrocinopin B belongs to a family of phosphorylated sugars, including Agrocinopin C, Agrocinopin D, and other glucose-2-phosphate derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Comparisons

Structural Complexity: this compound has six stereocenters, making it more complex than Agrocinopin C (four stereocenters) and D (four stereocenters per glucose unit) . Unlike the dimeric Agrocinopin D, this compound features a mixed-chain structure, combining a tetrahydroxyhexyl chain with a trihydroxypentanyl chain .

Synthesis Pathways: this compound and Agrocinopin A are synthesized using acyl chlorides to activate phosphate groups, enabling regioselective esterification . Agrocinopin D is synthesized via condensation of two glucose-2-phosphate units, requiring stringent pH control to avoid hydrolysis .

Biological Roles: this compound is critical for Agrobacterium virulence, whereas Agrocinopin C and D are less studied but hypothesized to act as secondary metabolites or signaling molecules . Glucose-2-phosphate derivatives, such as those in Lafora disease, accumulate abnormally in tissues, contrasting with this compound’s transient role in bacterial infections .

Physicochemical Properties: Solubility: this compound’s multiple hydroxyl groups enhance water solubility compared to Agrocinopin D, which forms intramolecular hydrogen bonds . Stability: The phosphate ester in this compound is susceptible to hydrolysis at acidic pH, whereas Agrocinopin D’s dimeric structure confers resistance .

Q & A

Basic Question: What are the standard experimental protocols for isolating and characterizing Agrocinopin B in soil microbiomes?

Methodological Answer:

Isolation typically involves soil sample fractionation using organic solvents (e.g., ethyl acetate) followed by chromatographic techniques like HPLC or GC-MS for purification . Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Researchers must document solvent systems, column parameters, and spectral acquisition settings to ensure reproducibility . For microbial source tracking, 16S rRNA sequencing of associated bacteria (e.g., Agrobacterium spp.) is critical .

Advanced Question: How can researchers design experiments to resolve contradictory bioactivity data for this compound across different bacterial strains?

Methodological Answer:

Contradictions may arise from strain-specific metabolic pathways or experimental variables (e.g., pH, temperature). A robust design includes:

- Dose-response curves across multiple strains under controlled conditions (e.g., standardized LB media at 28°C) .

- Metabolomic profiling (LC-MS/MS) to identify co-occurring metabolites that modulate this compound’s activity .

- Genetic knockout studies to test hypotheses about resistance genes (e.g., acc operon) .

- Statistical validation using ANOVA with post-hoc tests to isolate confounding variables .

Basic Question: What are the key steps to validate the purity of this compound for in vitro assays?

Methodological Answer:

- Purity assessment : Use HPLC with a photodiode array detector (PDA) to confirm a single peak (≥95% purity) .

- Stability testing : Monitor degradation under assay conditions (e.g., 24-hour exposure to pH 5–9 buffers) via UV-Vis spectroscopy .

- Bioactivity controls : Compare activity against a commercially available reference standard (if available) in parallel assays .

Advanced Question: How can computational modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular docking : Use tools like AutoDock Vina to predict binding affinities with target proteins (e.g., tRNA synthetases) .

- QSAR modeling : Train models on bioactivity datasets (IC50 values) using descriptors like logP, polar surface area, and H-bond donors .

- Validation : Cross-check predictions with experimental mutagenesis data (e.g., site-directed mutagenesis of binding pockets) .

Basic Question: What literature review strategies are critical for contextualizing this compound’s ecological role?

Methodological Answer:

- Database searches : Use SciFinder and PubMed with keywords like “this compound biosynthesis” + “rhizosphere interactions” .

- Citation tracking : Follow seminal papers (e.g., Kerr et al., 1974) via Web of Science to map recent advances .

- Gap analysis : Compare functional claims in primary literature with metagenomic datasets (e.g., NCBI’s SRA) to identify understudied niches .

Advanced Question: What methodologies address challenges in quantifying this compound in complex environmental matrices?

Methodological Answer:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove humic acids .

- Quantitative LC-MS/MS : Use isotope-labeled internal standards (e.g., this compound-d4) to correct for matrix effects .

- Limit of detection (LOD) optimization : Conduct spike-and-recovery experiments across soil types (sandy vs. clay) to validate method robustness .

Basic Question: How should researchers formulate hypotheses about this compound’s biosynthetic pathways?

Methodological Answer:

- Genome mining : Annotate Agrobacterium genomes for biosynthetic gene clusters (BGCs) using antiSMASH .

- Precursor feeding : Supplement cultures with isotopically labeled precursors (e.g., ¹³C-acetate) and trace incorporation via NMR .

- Enzyme assays : Test candidate enzymes (e.g., nonribosomal peptide synthetases) in vitro for substrate specificity .

Advanced Question: What experimental frameworks resolve discrepancies between in silico predictions and empirical data for this compound’s mode of action?

Methodological Answer:

- Multi-omics integration : Correlate transcriptomic data (bacterial response to this compound) with proteomic changes .

- Single-cell imaging : Use fluorescent probes (e.g., FITC-labeled this compound) to visualize target engagement in real-time .

- Machine learning : Train classifiers on discrepant datasets to identify overlooked variables (e.g., efflux pump activity) .

Basic Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer:

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .

- Outlier detection : Apply Grubbs’ test to exclude aberrant replicates .

- Power analysis : Use G*Power to determine sample sizes ensuring ≥80% statistical power .

Advanced Question: How can researchers design ecotoxicological studies to assess this compound’s non-target effects on soil microbiota?

Methodological Answer:

- Microcosm experiments : Expose soil communities to gradient concentrations and monitor diversity via 16S/ITS sequencing .

- Functional assays : Measure nitrogen fixation rates (acetylene reduction) and carbon mineralization as ecotoxicity endpoints .

- Network analysis : Use SPIEC-EASI to infer microbial interaction shifts post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.